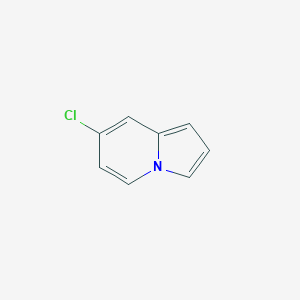

7-Chloroindolizine

Description

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

One of the most powerful and widely employed methods for synthesizing the indolizine core is through 1,3-dipolar cycloaddition reactions. jbclinpharm.org This approach typically involves the reaction of a pyridinium ylide, which acts as a 1,3-dipole, with a suitable dipolarophile, such as an alkyne or an alkene. jbclinpharm.orgresearchgate.net

The pyridinium ylides are often generated in situ from the corresponding pyridinium salts by treatment with a base. The subsequent [3+2] cycloaddition reaction with an electron-deficient alkene or alkyne leads to the formation of a dihydroindolizine intermediate, which can then be aromatized to the final indolizine product. researchgate.net A key advantage of this method is the ability to introduce a variety of substituents onto the indolizine ring by choosing appropriately substituted pyridinium salts and dipolarophiles. rsc.org For instance, the reaction of pyridinium ylides with alkynes is a common metal-free methodology for the synthesis of 1,2,3-trisubstituted indolizines. researchgate.net

Recent advancements in this area have focused on developing transition-metal-free and oxidant-free [3+2] cycloaddition reactions, for example, using zwitterionic ketenimines and pyridinium salts, which proceed under mild conditions. acs.org

| Reactants | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Pyridinium ylides and alkynes | [3+2] Cycloaddition | Metal-free, leads to 1,2,3-trisubstituted indolizines. | researchgate.net |

| Pyridinium ylides and electron-deficient alkenes | [3+2] Cycloaddition | Requires an oxidation step for aromatization. | rsc.org |

| Zwitterionic ketenimines and pyridinium salts | [3+2] Cycloaddition | Transition-metal- and oxidant-free, proceeds under mild conditions. | acs.org |

Condensation and Rearrangement Approaches

Classical methods for indolizine synthesis often rely on condensation reactions. The Scholtz synthesis, for example, involves the reaction of 2-methylpyridine with acetic anhydride at high temperatures. jbclinpharm.org Another well-known method is the Chichibabin reaction, which provides a straightforward route to certain indolizine derivatives. rsc.org

More contemporary condensation approaches involve the reaction of 2-pyridyllithium with epoxides, followed by treatment with a base to yield the parent indolizine. jbclinpharm.org Knoevenagel condensation followed by intramolecular aldol cyclization has also been utilized for the preparation of polysubstituted indolizines. rsc.org These methods, while effective, can sometimes be limited by harsh reaction conditions or the availability of starting materials.

Metal-Catalyzed Cyclization and Annulation Protocols

The advent of transition-metal catalysis has significantly expanded the repertoire of synthetic methods for constructing the indolizine skeleton. rsc.org These protocols offer high efficiency, regioselectivity, and functional group tolerance. organic-chemistry.org

Various transition metals, including palladium, platinum, gold, and copper, have been employed to catalyze the cyclization of appropriately functionalized pyridine derivatives. researchgate.netnih.gov For example, platinum(II)-catalyzed cycloisomerization of pyridine propargylic alcohols and their derivatives provides an efficient route to highly functionalized indolizines. nih.gov Similarly, gold-catalyzed cycloisomerization of 2-(1-alkynyl-cyclopropyl)pyridines has been developed. rsc.org

Palladium-catalyzed annulation of 2-(pyridine-2-yl)acetonitrile derivatives with propargyl carbonates is another effective strategy for accessing polysubstituted indolizines. organic-chemistry.org Silver-mediated oxidative C-H functionalization and 5-endo-dig cyclization of ethyl 2-pyridylacetate with phenylacetylene has also been reported. nih.gov These metal-catalyzed reactions often proceed under mild conditions and allow for the construction of complex indolizine structures that would be difficult to access through classical methods. nih.gov

| Catalyst | Substrates | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Platinum(II) | Pyridine propargylic alcohols | Cycloisomerization | Efficient synthesis of highly functionalized indolizines. | nih.gov |

| Gold | 2-(1-Alkynyl-cyclopropyl)pyridines | Cycloisomerization | Tolerates a variety of functional groups. | rsc.org |

| Palladium | 2-(Pyridine-2-yl)acetonitrile derivatives and propargyl carbonates | Annulation | Regioselective, dependent on phosphine ligand. | organic-chemistry.org |

| Silver | Ethyl 2-pyridylacetate and phenylacetylene | Oxidative C-H functionalization and 5-endo-dig cyclization | One-step synthesis with good functional group tolerance. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClN |

|---|---|

Molecular Weight |

151.59 g/mol |

IUPAC Name |

7-chloroindolizine |

InChI |

InChI=1S/C8H6ClN/c9-7-3-5-10-4-1-2-8(10)6-7/h1-6H |

InChI Key |

QZDAHBSRTACNPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN2C=CC(=CC2=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 7 Chloroindolizine and Its Derivatives

In Vitro Models of Inflammation

There is a lack of data from in vitro assays designed to assess the anti-inflammatory potential of 7-chloroindolizine derivatives.

In Vivo Animal Models of Inflammation

No in vivo studies in animal models of inflammation have been reported for this compound derivatives.

Elucidation of Anti-inflammatory Mechanisms

The potential mechanisms by which this compound derivatives might exert anti-inflammatory effects have not been explored.

Antimicrobial and Antiviral Potential of 7 Chloroindolizine Derivatives

Activity Against Bacterial and Fungal Pathogens

There are no published reports on the antimicrobial or antifungal activity of 7-chloroindolizine derivatives against any pathogenic microorganisms.

Theoretical and Computational Investigations of 7 Chloroindolizine

Strictly Excluding Any Clinical Human Trial Data, Dosage/administration, Safety/adverse Effects.

In Vitro Biological Screening and Initial Activity Profiling

Derivatives of 7-chloroindolizine have been investigated as inhibitors of phosphoinositide 3-kinases (PI3K). google.com The PI3K family of enzymes plays a critical role in signaling pathways that regulate cellular growth, proliferation, and survival. google.com Specific isoforms, including PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ, are considered important therapeutic targets. google.com The p110α and p110β isoforms are ubiquitously expressed and are involved in cellular differentiation and proliferation, making them targets for cancer therapy. google.com The p110δ and p110γ isoforms are primarily expressed in leukocytes and are important in the immune response, implicating them in inflammatory diseases. google.com The development of compounds based on the this compound scaffold represents a strategy for creating novel PI3K inhibitors. google.com

Table 1: Investigated Enzyme Targets for this compound Derivatives

| Enzyme Target | Enzyme Family | Associated Functions | Reference |

|---|---|---|---|

| Phosphoinositide 3-Kinases (PI3K) | Lipid Kinase | Cell signaling, growth, proliferation, survival, immune response | google.com |

No specific data regarding the receptor binding affinities of the this compound parent compound were identified in the provided search results.

The investigation of this compound derivatives as phosphoinositide 3-kinase (PI3K) inhibitors is directly relevant to their potential antiproliferative activity. google.com The PI3K signaling pathway is frequently dysregulated in cancer, and its inhibition is a key strategy in the development of new chemotherapeutic agents. google.com Furthermore, the this compound core structure has been utilized in the synthesis of compounds noted for their cytotoxic effects. google.com

The this compound scaffold has been employed as a foundational structure in the synthesis of novel antiviral agents. googleapis.com Specifically, intermediates such as methyl this compound-2-carboxylate and this compound-2-carboxylic acid have been used to create compounds with activity against the Hepatitis B virus (HBV). googleapis.com This indicates the potential of this chemical class in the development of new antimicrobial therapies. googleapis.com

Mechanistic Studies of Biological Interactions (Molecular Level)

In silico and synthetic chemistry studies have identified phosphoinositide 3-kinases (PI3K) as a molecular target for compounds derived from a this compound core. google.com The design of these molecules is based on their potential to inhibit various PI3K isoforms (α, β, δ, γ), which are crucial enzymes in cellular signaling pathways. google.com The inhibition of these enzymes is the validated mechanism through which these compounds are proposed to exert their therapeutic effects in diseases such as cancer and inflammatory conditions. google.com

Table 2: Identified Molecular Targets for this compound Derivatives

| Molecular Target | Target Class | Validation Method | Therapeutic Area | Reference |

|---|---|---|---|---|

| Phosphoinositide 3-Kinases (PI3K) | Enzyme (Lipid Kinase) | Synthetic development of inhibitors based on the scaffold | Cancer, Inflammation | google.com |

| Hepatitis B Virus (HBV) Proteins | Viral Protein | Use of scaffold in synthesis of antiviral agents | Infectious Disease | googleapis.com |

Binding Mode Analysis through Molecular Docking

No molecular docking studies for this compound have been reported in the available literature. Such studies are crucial for elucidating the binding interactions between a compound and its biological target at a molecular level, providing insights into the mechanism of action. The absence of this data indicates that the specific molecular targets of this compound, if any, have not been computationally modeled or published.

Structure-Activity Relationship (SAR) Studies for Preclinical Targets

There are no available Structure-Activity Relationship (SAR) studies for this compound derivatives. SAR studies are fundamental in medicinal chemistry for optimizing lead compounds by identifying the key chemical features that contribute to their biological activity. The lack of such research suggests that systematic modification of the this compound scaffold to probe its biological effects has not been documented.

Cellular Uptake and Intracellular Distribution Studies (in vitro)

Information regarding the in vitro cellular uptake and intracellular distribution of this compound is not present in the current body of scientific literature. These studies are essential for understanding a compound's ability to cross cell membranes and reach its intracellular target, which are critical parameters for its potential as a therapeutic agent.

Applications of 7 Chloroindolizine As a Synthetic Building Block

Scaffold for the Synthesis of Complex Heterocyclic Systems

The 7-chloroindolizine framework serves as a foundational scaffold for the elaboration of more intricate heterocyclic systems. The presence of the chlorine atom provides a reactive handle for various chemical transformations, enabling the fusion of additional rings and the introduction of diverse functional groups.

The reactivity of the indolizine (B1195054) ring system, characterized by its π-excessive nature, makes it amenable to cycloaddition reactions. mdpi.com Specifically, the chloro-substituted indolizine can participate in [8+2] cycloaddition reactions with alkenes and alkynes, leading to the formation of cycl[3.2.2]azine derivatives. mdpi.com This methodology provides a direct route to polycyclic aromatic compounds that are otherwise challenging to synthesize.

Furthermore, the chlorine atom at the 7-position can be displaced by various nucleophiles, facilitating the synthesis of a wide range of substituted indolizine derivatives. beilstein-journals.org This nucleophilic substitution reaction is a powerful tool for introducing new functionalities and building up molecular complexity. The strategic placement of the chloro group influences the regioselectivity of these reactions, guiding the formation of specific isomers.

The versatility of this compound as a synthetic building block is further demonstrated by its use in the construction of fused heterocyclic compounds. sioc-journal.cn By leveraging the reactivity of both the indolizine core and the chloro substituent, chemists can devise elegant synthetic routes to novel ring systems with potential applications in medicinal chemistry and materials science. ajol.infomdpi.combuet.ac.bduou.ac.insigmaaldrich.comclockss.orgnih.govopenaccessjournals.com The development of new synthetic methods utilizing this building block continues to expand the accessible chemical space of complex heterocycles. zioc.rubeilstein-journals.orgrsc.org

Precursor for Advanced Organic Materials

The unique electronic and photophysical properties of the indolizine scaffold, modulated by the 7-chloro substituent, make it an attractive precursor for the development of advanced organic materials with tailored functionalities. mdpi.com

Optoelectronic Materials (e.g., OLEDs, Organic Semiconductors)

Organic light-emitting diodes (OLEDs) and organic semiconductors are key components in modern electronic displays and flexible electronics. mdpi.comazom.com The performance of these devices is critically dependent on the charge transport and emissive properties of the organic materials used. nih.govrsc.org Indolizine derivatives have emerged as promising candidates for these applications due to their inherent fluorescence and tunable electronic characteristics. mdpi.comrsc.org

The introduction of a chlorine atom at the 7-position can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the indolizine core. This tuning of the electronic bandgap is crucial for optimizing charge injection and transport in organic electronic devices. magtech.com.cn Furthermore, the chloro-substituent can be used as a handle to attach other functional groups, allowing for the fine-tuning of the material's properties, such as solubility, film-forming ability, and solid-state packing, which are all critical for device performance. Research has shown that indolizine-based compounds can act as excellent blue emitters for OLEDs. rsc.org

| Property | Influence of this compound |

| HOMO/LUMO Energy Levels | The chlorine atom can lower the energy levels, affecting the electronic bandgap. |

| Charge Transport | Modified electronic structure can enhance charge carrier mobility. |

| Emission Color | The core structure contributes to blue emission, which can be further tuned. |

| Synthetic Accessibility | The chloro group provides a site for further functionalization to optimize material properties. |

Fluorescent Probes and Dyes for Research Tools

Fluorescent probes and dyes are indispensable tools in biological and chemical research, enabling the visualization and quantification of various analytes and processes. thermofisher.comthermofisher.comtocris.comambeed.comnih.gov The indolizine scaffold is inherently fluorescent, and its photophysical properties can be modulated by substitution. mdpi.com The presence of the chlorine atom in this compound offers a convenient point for chemical modification to create targeted fluorescent probes.

Derivatives of this compound can be designed to exhibit changes in their fluorescence emission upon binding to specific ions, molecules, or macromolecules. This "turn-on" or "turn-off" fluorescence response allows for the sensitive detection of the target analyte. For instance, the chloro group can be replaced with a receptor unit that selectively binds to a metal ion, leading to a change in the fluorescence properties of the indolizine core. The synthesis of such probes often involves nucleophilic substitution reactions at the 7-position.

The photophysical properties of indolizine derivatives, including their absorption and emission wavelengths, can be fine-tuned by altering the substituents on the ring system. beilstein-journals.orgmdpi.comrsc.orgrsc.org This tunability is essential for developing probes with specific spectral characteristics suitable for various imaging applications and for multiplexed detection where multiple fluorescent probes are used simultaneously.

| Application | Role of this compound |

| Ion Sensing | The chloro group can be replaced by an ion-specific chelator. |

| Bioimaging | The fluorescent core can be attached to biomolecules for targeted imaging. |

| pH Sensing | The electronic properties of the indolizine can be made sensitive to pH changes. |

| Viscosity Probes | Molecular rotors based on the indolizine scaffold can be designed to sense micro-viscosity. |

Ligands in Catalysis

The field of catalysis relies heavily on the design of ligands that can coordinate to a metal center and modulate its reactivity and selectivity. researchgate.netrsc.orgresearchgate.netmdpi.com Heterocyclic compounds are widely used as ligands due to the presence of heteroatoms that can act as donor atoms. The nitrogen atom in the indolizine ring system can coordinate to a variety of metal ions.

This compound and its derivatives can serve as ligands in transition metal catalysis. rsc.orgresearchgate.net The electronic properties of the indolizine ligand, influenced by the electron-withdrawing nature of the chlorine atom, can affect the catalytic activity of the metal center. This electronic tuning can be crucial for optimizing the performance of a catalyst in a specific reaction.

Furthermore, the this compound scaffold can be elaborated with additional donor groups to create multidentate ligands. These chelating ligands can form stable complexes with metal ions, leading to more robust and selective catalysts. The synthetic accessibility of this compound allows for the systematic modification of the ligand structure to fine-tune the steric and electronic environment around the metal center, a key strategy in modern catalyst development.

Photochemical Applications and Photoreactivity Studies

Photochemistry explores chemical reactions that are initiated by the absorption of light. noblelight.comnoblelight.comprinceton.edu The unique excited-state properties of certain molecules can be harnessed to drive chemical transformations that are not possible under thermal conditions. nih.govtue.nl The indolizine ring system possesses interesting photophysical properties, making it a candidate for photochemical applications. mdpi.com

The photoreactivity of this compound and its derivatives is an area of active investigation. The absorption of UV or visible light can promote the indolizine core to an excited state, from which it can undergo various photochemical reactions. The presence of the chlorine atom can influence the excited-state lifetime and reactivity pathways. For example, the carbon-chlorine bond can be susceptible to photolytic cleavage, generating reactive intermediates that can participate in subsequent reactions.

Furthermore, the fluorescent nature of the indolizine core allows for the study of its photoreactivity through techniques such as fluorescence spectroscopy. beilstein-journals.org By examining the changes in the fluorescence emission spectrum and quantum yield under different conditions, researchers can gain insights into the photochemical processes that are occurring. These studies are crucial for understanding the fundamental photochemistry of this class of compounds and for developing new photochemical applications, such as in photoredox catalysis or photoresponsive materials. rsc.org

Focus on Methodology, Not Basic Compound Identification Data.

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of synthetic compounds like 7-chloroindolizine. It provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of elemental compositions. researchgate.netbioanalysis-zone.com Instruments such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are capable of achieving the high resolution required for this work. researchgate.net

In the context of synthesizing this compound, HRMS is crucial for both monitoring the progress of a reaction and for elucidating the structure of the final product and any impurities. By analyzing aliquots from a reaction mixture over time, HRMS can track the disappearance of reactants and the appearance of the product based on their exact masses. This allows for precise optimization of reaction conditions.

For product elucidation, the accurate mass measurement of the molecular ion of this compound (C₈H₆ClN) allows for the confident assignment of its elemental formula. For instance, the theoretical exact mass of the protonated molecule [M+H]⁺ is 152.02615. HRMS can distinguish this from other potential isobaric (same nominal mass) species that might be present, as shown in the table below. bioanalysis-zone.comrsc.org

Furthermore, tandem mass spectrometry (MS/MS) experiments on a high-resolution instrument generate fragmentation patterns. nih.gov By inducing fragmentation of the isolated molecular ion, a fragmentation tree can be constructed. The exact masses of the fragment ions provide vital clues about the molecule's connectivity, helping to confirm the position of the chlorine atom and the integrity of the indolizine (B1195054) ring system. For example, in the analysis of related indolizine derivatives, accurate mass data has been used to confirm product structures. worktribe.com

Table 1: Hypothetical HRMS Data for Distinguishing Isobaric Compounds

| Molecular Formula | Compound Name | Nominal Mass | Theoretical Exact Mass [M+H]⁺ |

|---|---|---|---|

| C₈H₆ClN | This compound | 151 | 152.02615 |

| C₇H₄ClNS | Chlorobenzothiazole | 151 | 152.00365 |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural elucidation of organic molecules in solution. aocs.org For a molecule like this compound, a suite of advanced NMR experiments is required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

While one-dimensional ¹H and ¹³C NMR provide initial information, 2D NMR techniques are essential to piece together the molecular puzzle. These experiments correlate different nuclei through chemical bonds, revealing the connectivity of the atomic framework. lew.ro

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). lew.ro For this compound, COSY would reveal correlations between adjacent protons on both the six-membered and five-membered rings, for example, between H-5 and H-6, and between H-1 and H-2, and H-2 and H-3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon atoms they are directly attached to (¹JCH). icm.edu.pl It is a highly sensitive method for assigning carbon signals based on their known proton assignments. lew.ro Every protonated carbon in the this compound structure would show a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). icm.edu.pl It is crucial for connecting molecular fragments, especially around quaternary (non-protonated) carbons. For this compound, HMBC would be used to confirm the position of the chlorine atom by observing correlations from protons like H-5, H-6, and H-8 to the chlorinated carbon C-7. It would also establish the connectivity across the bridgehead nitrogen by showing correlations from protons on one ring to carbons on the other.

Table 2: Expected 2D NMR Correlations for the Structural Elucidation of this compound

| Proton(s) | COSY Correlations (H-H) | HSQC Correlation (Direct C-H) | Key HMBC Correlations (Long-Range C-H) |

|---|---|---|---|

| H-1 | H-2 | C-1 | C-2, C-3, C-8a |

| H-2 | H-1, H-3 | C-2 | C-1, C-3 |

| H-3 | H-2 | C-3 | C-1, C-2, C-8a |

| H-5 | H-6 | C-5 | C-6, C-7, C-8a |

| H-6 | H-5 | C-6 | C-5, C-7, C-8 |

Solid-State NMR (SSNMR) provides structural information on materials in their solid form, making it a powerful technique for studying properties like polymorphism and conformation that are unique to the solid state. nih.gov Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a substance's physical properties.

While no specific SSNMR studies on this compound have been reported, the methodology is highly applicable. Different polymorphs of this compound would produce distinct SSNMR spectra because the chemical shift of a nucleus is highly sensitive to its local electronic environment, which changes with different crystal packing arrangements. nih.gov

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are standard for acquiring high-resolution spectra of solid samples. ¹³C CP-MAS experiments would be the primary method to identify and characterize different polymorphic forms of this compound. The number of unique signals in the spectrum can indicate the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal. nih.gov

Table 3: Information Obtainable from Solid-State NMR for this compound

| SSNMR Technique | Information Gained | Relevance to this compound |

|---|---|---|

| ¹³C CP-MAS | Number of crystallographically inequivalent sites, chemical shift differences. | Identification and quantification of different polymorphs. |

| ¹H MAS | Study of proton environments and hydrogen bonding. | Probing intermolecular interactions within the crystal lattice. |

X-ray Crystallography for Absolute and Relative Stereochemistry

For this compound itself, which is an achiral, planar molecule, X-ray crystallography would serve to confirm its planarity and provide a detailed map of its geometry. However, the technique becomes critically important for substituted derivatives of this compound that are chiral. In such cases, single-crystal X-ray diffraction is the gold standard for determining both relative and absolute stereochemistry. researchgate.net The determination of the absolute configuration for a chiral molecule is reliably achieved through the analysis of anomalous dispersion effects, especially if heavier atoms are present. researchgate.net

While a crystal structure for the parent this compound is not publicly available, a study on the related compound 3-ethyl 1,2-dimethyl 5-chloroindolizine-1,2,3-tricarboxylate demonstrates the power of this technique. chromatographyonline.com The analysis provided precise structural data, confirming the molecular connectivity and solid-state conformation.

Table 4: Representative Crystallographic Data for a Substituted Chloroindolizine Derivative (Data adapted from the study of 3-ethyl 1,2-dimethyl 5-chloroindolizine-1,2,3-tricarboxylate) chromatographyonline.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₄ClNO₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.6696(7) |

| b (Å) | 7.9336(3) |

| c (Å) | 23.2275(9) |

| β (°) | 108.205(1) |

| Volume (ų) | 3093.1(2) |

Time-Resolved Spectroscopy for Reaction Kinetics and Excited State Dynamics

Time-resolved spectroscopy techniques, such as femtosecond transient absorption, are used to study ultrafast photochemical and photophysical processes that occur after a molecule absorbs light. nih.gov These methods can track the formation and decay of short-lived excited states and transient species on timescales from femtoseconds to milliseconds, providing deep insight into reaction kinetics and dynamic pathways. torontech.com

The study of indolizine derivatives is an active area of research due to their fluorescent properties. For a compound like this compound, time-resolved spectroscopy could be used to characterize its excited-state dynamics. Upon excitation with a laser pulse (the "pump"), a second, broad-spectrum pulse (the "probe") monitors changes in absorption over time. This reveals the lifetimes of excited states, rates of intersystem crossing to triplet states, and kinetics of any photochemical reactions. moravek.com

For example, studies on related benzoindolizine sensors have used transient absorption spectroscopy to reveal ultrafast hydrogen shift dynamics that quench fluorescence. moravek.com A kinetic model of A → B → C was used to fit the data, yielding lifetimes for the transient species involved. moravek.com Similar experiments on this compound could elucidate its photostability and the pathways by which it dissipates absorbed light energy, which is critical for applications in materials science or as fluorescent probes.

Table 5: Illustrative Kinetic Data from Transient Absorption Spectroscopy of a Benzoindolizine Derivative (Data adapted from a study on a protonated methoxy (B1213986) benzoindolizine) moravek.com

| Kinetic Model | Species | Lifetime (τ) | Spectroscopic Feature |

|---|---|---|---|

| A → B → C | Species A (Initial Excited State) | 0.21 ps | Broad absorption |

| Species B (Intermediate) | 2.6 ps | Blue-shifted spectrum |

Chromatographic Techniques for Separation and Purity Assessment of Complex Mixtures

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation of complex mixtures and the assessment of purity for synthesized compounds like this compound. researchgate.net Purity is a critical parameter, as impurities can significantly alter the chemical and biological properties of a substance.

An HPLC method for this compound would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be used for detection, as the indolizine ring system is UV-active. The method would be optimized to achieve baseline separation between the main this compound peak and any peaks corresponding to starting materials, by-products, or degradation products. researchgate.net

Purity assessment is performed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For regulatory purposes, such methods must be validated according to established guidelines (e.g., ICH) for parameters including linearity, accuracy, precision, specificity, and limits of detection (LOD) and quantification (LOQ). Peak purity can be further confirmed using a photodiode array (PDA) detector, which checks for spectral homogeneity across a single chromatographic peak. nih.gov

Table 6: Hypothetical Parameters for an HPLC Purity Assessment Method for this compound

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile:Water Gradient | Elution of components |

| Flow Rate | 1.0 mL/min | Consistent retention times |

| Detection | UV at 254 nm | Quantification of UV-active compounds |

| Retention Time (t_R) | ~5.2 min | Identification of this compound |

| Purity Specification | ≥99.0% | Quality control acceptance criterion |

Future Perspectives and Research Challenges for this compound

The indolizine core, a privileged scaffold in medicinal chemistry and material science, continues to attract significant attention. The targeted introduction of a chlorine atom at the 7-position of the indolizine ring system, creating this compound, imparts unique physicochemical properties that open new avenues for research and application. This article explores the future perspectives and research challenges associated with this specific halogenated derivative, focusing on advancements in its synthesis, reactivity, and potential applications beyond the pharmaceutical realm.

Q & A

Q. How can researchers ensure reproducibility in this compound-based studies?

- Answer :

- Detailed protocols : Specify equipment models, software versions (e.g Gaussian 16 vs. 09), and ambient conditions (e.g., inert atmosphere purity).

- Open data : Share crystallographic CIF files, synthetic procedures, and raw spectra via platforms like ChemRxiv.

- Negative results : Report failed experiments to prevent redundancy and refine hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.